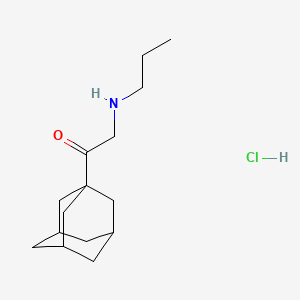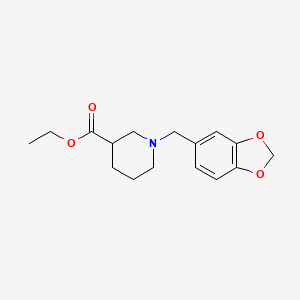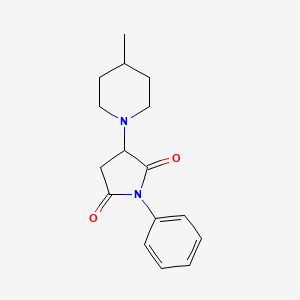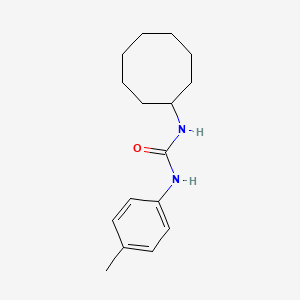
1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of adamantyl derivatives, including compounds similar to 1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride, often involves complex reactions that aim to incorporate the adamantyl group into the desired molecular framework. For instance, Makarova et al. (2002) describe the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction, highlighting the methods to integrate adamantane into various chemical structures (Makarova, Moiseev, & Zemtsova, 2002).
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the adamantane core, a compact and rigid tricyclic cage that imparts high thermal stability and resistance to chemical reactions. Studies like those by Bott et al. (1995) explore the structural intricacies of adamantyl compounds, revealing how the steric requirements of the adamantyl groups influence the molecular conformation and properties (Bott, Marchand, McGuffey, & Xing, 1995).
Chemical Reactions and Properties
Adamantane derivatives engage in various chemical reactions, with their reactivity influenced by the functional groups attached to the adamantane core. The synthesis and reactions of di-1-adamantylsubstituted phosphor compounds discussed by Goerlich et al. (1994) provide insight into the chemical behavior of adamantane-containing compounds and their potential for forming new chemical entities (Goerlich, Fischer, Jones, & Schmutzler, 1994).
Physical Properties Analysis
The physical properties of 1-(1-adamantyl)-2-(propylamino)ethanone hydrochloride and related compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by the adamantane core and the attached functional groups. The study by Umeda et al. (2006) on uranyl complexes with N-adamantylacetamide demonstrates how the incorporation of adamantane can affect the physical properties of chemical compounds, including luminescence and crystal structures (Umeda, Zukerman-Schpector, & Isolani, 2006).
Chemical Properties Analysis
The chemical properties of adamantane derivatives, such as reactivity, stability, and interaction with other molecules, are crucial for understanding their potential applications and behavior in various environments. For example, the work by Kadi et al. (2007) on the synthesis and antimicrobial activities of novel adamantyl-containing compounds highlights how the chemical properties of these molecules can be tailored for specific applications (Kadi, El‐Brollosy, Al-Deeb, Habib, Ibrahim, & El-Emam, 2007).
Mechanism of Action
Target of Action
It is indicated for the prophylaxis and treatment of illness caused by various strains of influenza a virus in adults .
Pharmacokinetics
It is mentioned that the compound is freely soluble in water , which could influence its absorption and distribution in the body.
Result of Action
Its therapeutic use suggests that it may inhibit the replication of the influenza a virus, thereby reducing the severity and duration of the illness .
properties
IUPAC Name |
1-(1-adamantyl)-2-(propylamino)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.ClH/c1-2-3-16-10-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,16H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXWKXMDTRXNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)C12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)

![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090758.png)
![2-(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B5090774.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)
![2-{2-[(4-tert-butylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5090796.png)
acetate](/img/structure/B5090808.png)
![10-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5090812.png)
![N-cycloheptyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5090820.png)